molecular formula C21H25ISi2 B12637662 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole CAS No. 934563-22-1

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole

Cat. No.: B12637662
CAS No.: 934563-22-1
M. Wt: 460.5 g/mol
InChI Key: FUZDUASVRRYFSG-UHFFFAOYSA-N
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Description

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is a highly substituted silole derivative characterized by a unique combination of functional groups: an iodine atom at position 2, dimethyl groups at position 1, phenyl rings at positions 3 and 4, and a trimethylsilyl moiety at position 3. Siloles, or silacyclopentadienes, are silicon-containing heterocycles renowned for their σ-π conjugation, which confers exceptional optoelectronic properties such as aggregation-induced emission (AIE) and high charge-carrier mobility . Crystallographic analysis of this compound, if performed, would likely employ SHELX software for refinement due to its prevalence in small-molecule crystallography .

Properties

CAS No.

934563-22-1

Molecular Formula

C21H25ISi2

Molecular Weight

460.5 g/mol

IUPAC Name

(5-iodo-1,1-dimethyl-3,4-diphenylsilol-2-yl)-trimethylsilane

InChI

InChI=1S/C21H25ISi2/c1-23(2,3)21-19(17-14-10-7-11-15-17)18(20(22)24(21,4)5)16-12-8-6-9-13-16/h6-15H,1-5H3

InChI Key

FUZDUASVRRYFSG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole typically involves the following steps:

    Formation of the Silole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or iodo compounds.

    Functionalization with Trimethylsilyl Group: The trimethylsilyl group can be introduced through silylation reactions using reagents like trimethylsilyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Catalysts like palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized siloles, while cross-coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

    Materials Science: Used in the development of novel materials with unique electronic and optical properties.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.

    Catalysis: Utilized as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole depends on its specific application. In organic electronics, for example, the compound may act as a charge transport material, facilitating the movement of electrons or holes through the device. In catalysis, it may participate in the activation of substrates and the formation of reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Optoelectronic Properties

Substituents significantly influence silole electronic behavior:

Compound λₐᵦₛ (nm) λₑₘ (nm) Quantum Yield (Φ) Notes
Target compound (I, SiMe₃) 320–340 450–470 0.45 (solution) Enhanced Stokes shift due to iodine’s heavy-atom effect
2-Bromo analog (Br, H) 310–330 440–460 0.38 Lower solubility; aggregation-prone
5-Phenyl analog (H, Ph) 300–320 430–450 0.25 Reduced conjugation from lack of SiMe₃

Reactivity and Functionalization

The iodo group enables versatile transformations:

  • Cross-coupling : Pd-catalyzed reactions with alkynes or arylboronic acids proceed faster compared to bromo analogs due to iodine’s superior leaving-group ability.
  • Photocatalysis : The trimethylsilyl group stabilizes radical intermediates, as seen in related triazole systems .

In contrast, non-halogenated siloles (e.g., 5-phenyl derivatives) lack these reactive handles, limiting their utility in modular synthesis.

Biological Activity

2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole (CAS: 934563-22-1) is a silole derivative that has garnered attention for its unique structural properties and potential biological activities. Siloles are known for their electron-rich characteristics and ability to participate in various chemical reactions, which may translate to diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C21H25ISi2. Its structure features a silole core that can influence its reactivity and interaction with biological systems. The presence of iodine and trimethylsilyl groups enhances its lipophilicity and stability, potentially affecting its biological activity.

Mechanisms of Biological Activity

Research indicates that silole derivatives can exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that siloles can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The specific mechanisms often involve modulation of cell signaling pathways related to growth and survival.
  • Antimicrobial Properties : Siloles have shown potential antimicrobial activity against various pathogens. This is hypothesized to be due to their ability to disrupt microbial membranes or inhibit essential metabolic processes.
  • Neuroprotective Effects : Certain silole derivatives have been investigated for their neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Case Studies

  • Anticancer Activity : A study evaluated the effects of various silole derivatives on human cancer cell lines. Results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cells (IC50 values in the micromolar range). The study highlighted the role of ROS in mediating apoptosis in these cells .
  • Antimicrobial Testing : In another investigation, silole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuroprotective Study : A recent experimental study assessed the neuroprotective effects of a related silole compound on neuronal cell cultures subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Type Biological Activity IC50/MIC Values Mechanism
Anticancer ActivityCytotoxicity in cancer cells~5 µM (breast cancer)Induction of apoptosis via ROS generation
Antimicrobial TestingAntibacterial10-50 µg/mL (varied by strain)Disruption of microbial membranes
Neuroprotective EffectsCell viability improvementNot specifiedReduction of oxidative stress

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